

Unveiling the Anabolic Superiority of Desoxymethyltestosterone: A Comparative Analysis in Animal Models

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Compound of Interest

Compound Name: *17a-Methyl-androst-2-ene-17b-ol*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anabolic activity of Desoxymethyltestosterone (DMT) against other anabolic-androgenic steroids (AAS), supported by experimental data from animal models. We delve into the methodologies of key experiments, present quantitative data in structured tables, and visualize complex biological and experimental processes for enhanced clarity.

Desoxymethyltestosterone (DMT), also known by the nicknames Madol and Pheraplex, is a synthetic and orally active anabolic-androgenic steroid (AAS) that has garnered significant interest for its potent anabolic effects.^[1] Unlike most commercially available AAS, DMT is a 17 α -methylated derivative of dihydrotestosterone (DHT) that lacks the 3-keto group, a structural anomaly it shares with few other compounds.^[1] Animal studies, primarily in orchectomized rats, have been instrumental in characterizing its pharmacological profile, revealing a compound with a strong propensity for muscle growth and a comparatively lower impact on androgenic tissues.

Comparative Anabolic and Androgenic Activity

Experimental data from studies on castrated male rats consistently demonstrates the potent anabolic nature of DMT. The primary method for assessing these properties is the Hershberger assay, a standardized in vivo bioassay that measures the change in weight of androgen-dependent tissues. Anabolic activity is typically determined by the weight increase of the

levator ani muscle, while androgenic effects are assessed by the weight changes in the seminal vesicles and prostate gland.

Rat studies indicate that Desoxymethyltestosterone possesses an anabolic effect that is 160% that of testosterone, while exhibiting only 60% of its androgenic activity.^[1] This gives DMT a favorable anabolic-to-androgenic ratio (Q ratio) of approximately 6.5:1.^[1] In direct comparisons, treatment of orchectomized rats with DMT resulted in a significant stimulation of the levator ani muscle weight, while the weights of the prostate and seminal vesicles remained largely unaffected.^{[1][2]} This selective action on muscle tissue has led some researchers to characterize DMT as a powerful AAS with attributes similar to Selective Androgen Receptor Modulators (SARMs).^{[1][2]}

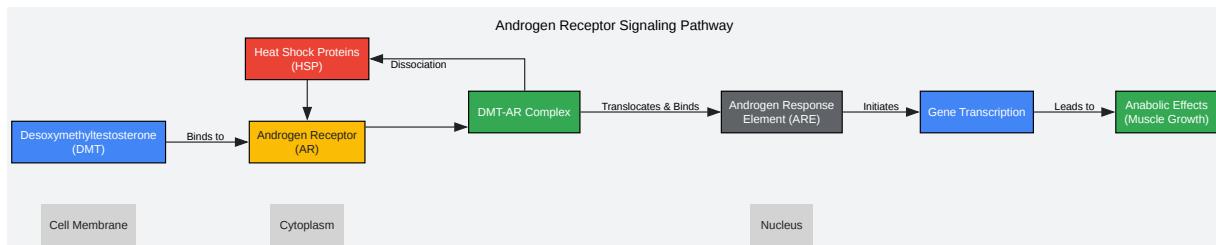
Compound	Relative Anabolic Potency (vs. Testosterone)	Relative Androgenic Potency (vs. Testosterone)	Anabolic-to-Androgenic Ratio (Q-Ratio)	Source(s)
Desoxymethyltestosterone (DMT)	160%	60%	6.5:1	[1]
Testosterone	100%	100%	1:1	Baseline

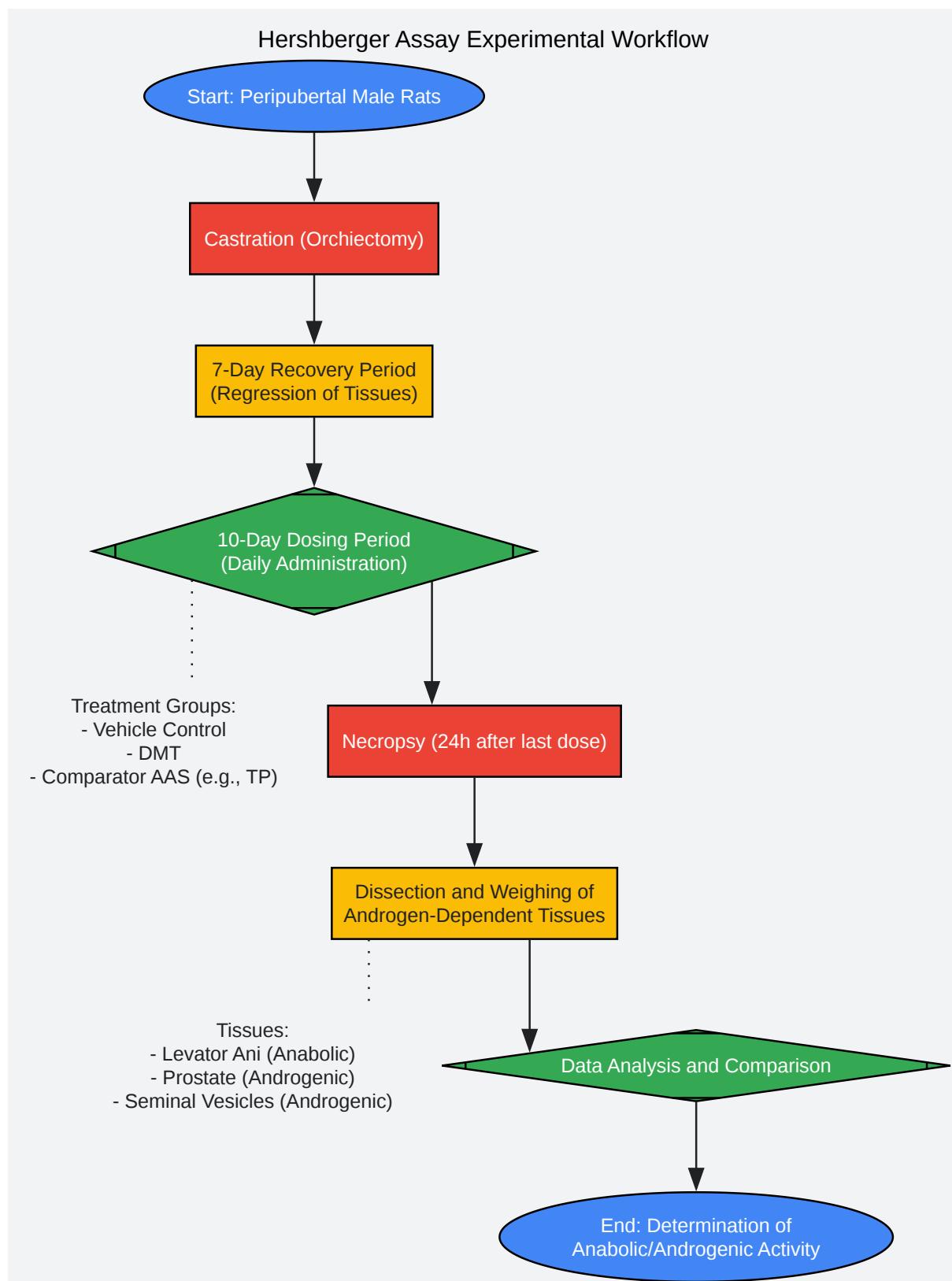
Further qualitative comparisons from a Hershberger assay involving orchectomized Wistar rats treated with 1 mg/kg body weight/day for 12 days showed that both DMT and 19-norandrostenedione (NOR) demonstrated strong anabolic potency by stimulating the growth of the levator ani muscle.^[3] Crucially, in this study, neither DMT nor NOR significantly affected the weight of the prostate and seminal vesicles, highlighting their weak androgenic effects compared to their anabolic capabilities.^[3]

Treatment	Levator Ani Muscle Growth	Prostate and Seminal Vesicle Growth	Interpretation	Source(s)
Group (1 mg/kg BW/day)				
Desoxymethyltestosterone (DMT)	Strong Stimulation	No Significant Growth	Strong Anabolic, Weak Androgenic	[3]
19-Norandrostenedione (NOR)	Strong Stimulation	No Significant Growth	Strong Anabolic, Weak Androgenic	[3]
Testosterone Propionate (TP)	Stimulation	Stimulation	Anabolic and Androgenic	[3]
Vehicle Control (Orchiectomized)	Baseline	Baseline	No Effect	[3]

Mechanism of Action and Signaling Pathway

Desoxymethyltestosterone exerts its effects by binding to and activating the androgen receptor (AR). In animal studies, DMT has been found to bind to the AR with approximately half the affinity of dihydrotestosterone (DHT), yet it acts as a potent AR agonist.[\[1\]](#) Upon binding, the DMT-AR complex translocates to the nucleus and modulates the expression of target genes, leading to its anabolic effects.





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